molecular formula C10H6N2O5S B13995192 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan CAS No. 6277-16-3

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan

Cat. No.: B13995192
CAS No.: 6277-16-3
M. Wt: 266.23 g/mol
InChI Key: PIEVMGDPUYKMOP-UHFFFAOYSA-N
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Description

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan is an organic compound with the molecular formula C10H6N2O5S. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

The synthesis of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan typically involves the nitration of 5-[(4-nitrophenyl)sulfanyl]furan. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the furan ring .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce sulfoxides and sulfones .

Scientific Research Applications

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antibacterial and antifungal effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to biological targets .

Comparison with Similar Compounds

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan can be compared with other furan derivatives, such as:

    2-Nitrofuran: Similar in structure but lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    5-Nitro-2-furoic acid: Another furan derivative with a nitro group, but with different functional groups that influence its properties and applications.

    4-Nitrophenyl furan:

The uniqueness of this compound lies in its combination of nitro and sulfanyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

6277-16-3

Molecular Formula

C10H6N2O5S

Molecular Weight

266.23 g/mol

IUPAC Name

2-nitro-5-(4-nitrophenyl)sulfanylfuran

InChI

InChI=1S/C10H6N2O5S/c13-11(14)7-1-3-8(4-2-7)18-10-6-5-9(17-10)12(15)16/h1-6H

InChI Key

PIEVMGDPUYKMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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